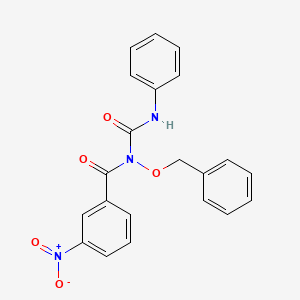
N-(Benzyloxy)-3-nitro-N-(phenylcarbamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Benzyloxy)-3-nitro-N-(phenylcarbamoyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a nitro group, and a phenylcarbamoyl group attached to a benzamide core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzyloxy)-3-nitro-N-(phenylcarbamoyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Benzyloxy Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction, where benzyl alcohol reacts with the nitrobenzene derivative in the presence of a base such as sodium hydroxide.
Carbamoylation: The phenylcarbamoyl group is added through a reaction with phenyl isocyanate, forming the final benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
N-(Benzyloxy)-3-nitro-N-(phenylcarbamoyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydroxide, benzyl chloride.
Major Products Formed
Reduction: Formation of N-(Benzyloxy)-3-amino-N-(phenylcarbamoyl)benzamide.
Oxidation: Formation of N-(Carboxy)-3-nitro-N-(phenylcarbamoyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-(Benzyloxy)-3-nitro-N-(phenylcarbamoyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of amyloid-beta aggregation, which is relevant in Alzheimer’s disease research.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(Benzyloxy)-3-nitro-N-(phenylcarbamoyl)benzamide involves its interaction with specific molecular targets. For instance, in Alzheimer’s disease research, the compound inhibits the aggregation of amyloid-beta peptides by binding to specific sites on the peptide, preventing their self-assembly into neurotoxic forms . This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the peptide.
類似化合物との比較
Similar Compounds
- N-Benzylbenzamide
- N-Phenethylbenzamide
- N-Benzyloxybenzamide
Uniqueness
N-(Benzyloxy)-3-nitro-N-(phenylcarbamoyl)benzamide is unique due to the presence of both a nitro group and a benzyloxy group, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced inhibitory activity against amyloid-beta aggregation, making it a promising candidate for therapeutic development .
特性
CAS番号 |
113459-91-9 |
|---|---|
分子式 |
C21H17N3O5 |
分子量 |
391.4 g/mol |
IUPAC名 |
3-nitro-N-(phenylcarbamoyl)-N-phenylmethoxybenzamide |
InChI |
InChI=1S/C21H17N3O5/c25-20(17-10-7-13-19(14-17)24(27)28)23(29-15-16-8-3-1-4-9-16)21(26)22-18-11-5-2-6-12-18/h1-14H,15H2,(H,22,26) |
InChIキー |
ZGSMBLBEDWKZEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CON(C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


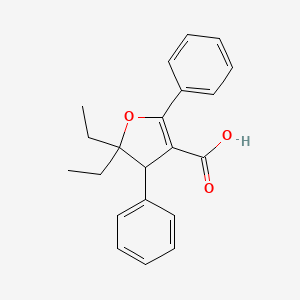
![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)

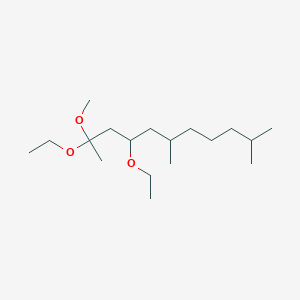
![N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine](/img/structure/B14297061.png)
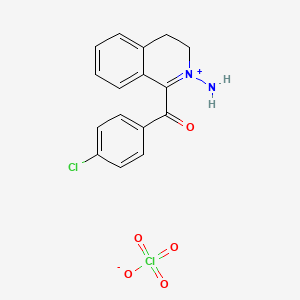
![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)
![4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid](/img/structure/B14297077.png)
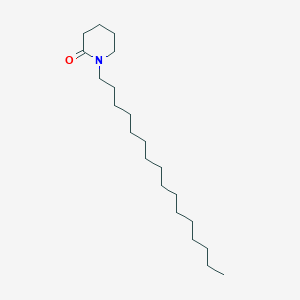

![4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14297093.png)
![3-(But-3-en-1-yl)-2-[(naphthalen-2-yl)sulfanyl]cyclohex-2-en-1-one](/img/structure/B14297098.png)
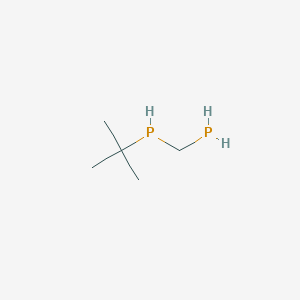
![(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone)](/img/structure/B14297112.png)
